molecular formula C18H18O6 B2975627 Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate CAS No. 610277-82-2

Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate

Cat. No.: B2975627
CAS No.: 610277-82-2
M. Wt: 330.336
InChI Key: NOANCYUHSWFKBU-UHFFFAOYSA-N
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Description

Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate ( 610277-82-2) is a synthetic organic compound of significant interest in chemical and pharmaceutical research, with a molecular formula of C18H18O6 and a molecular weight of 330.33 g/mol . Its structure integrates a benzoate ester core with a propyl chain, linked via an oxoethoxy bridge to a 2,4-dihydroxyphenyl moiety, conferring unique functional properties from the combination of ester, ketone, and multiple phenolic groups . This configuration makes it a versatile intermediate in synthetic organic chemistry, particularly for the development of novel bioactive molecules. The primary research applications of this compound leverage its functional groups for further chemical modifications. It serves as a key precursor in pharmaceutical synthesis and is also relevant in cosmetic research, where its phenolic hydroxyl groups contribute to potential antioxidant activity, useful in formulations designed to protect against free radical damage . Researchers value this compound for its moderate stability and solubility in common organic solvents, which facilitates its manipulation in various laboratory-scale reactions . This product is offered with a guaranteed purity of 90% or higher and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-2-9-23-18(22)12-3-6-14(7-4-12)24-11-17(21)15-8-5-13(19)10-16(15)20/h3-8,10,19-20H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOANCYUHSWFKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with propanol in the presence of a suitable catalyst. The intermediate product is then reacted with 2-(2,4-dihydroxyphenyl)-2-oxoethanol under controlled conditions to yield the final compound. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, altering the compound’s properties.

    Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates and phenyl derivatives.

Scientific Research Applications

Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins involved in oxidative stress pathways, modulating their activity.

    Pathways Involved: It can influence the redox balance within cells, potentially leading to protective effects against oxidative damage.

Comparison with Similar Compounds

Methyl 4-[2-(2,4-Dihydroxyphenyl)-2-Oxoethoxy]Benzoate

Structural Differences : The methyl ester variant replaces the propyl group with a shorter methyl chain.
Physicochemical Properties :

  • Molecular Formula : C₁₇H₁₆O₆ (vs. C₁₈H₁₈O₆ for the propyl analog).
  • Collision Cross Section (CCS) : Predicted CCS values for [M+H]+ and [M+Na]+ adducts are 166.8 Ų and 178.9 Ų, respectively .
    Implications : The shorter ester chain reduces molecular weight (302.08 g/mol vs. 316.31 g/mol for the ethyl analog in ) and may enhance aqueous solubility but decrease lipophilicity compared to the propyl derivative.

Ethyl 4-[2-(2,4-Dihydroxyphenyl)-2-Oxoethoxy]Benzoate

Structural Differences : Features an ethyl ester group instead of propyl.
Key Data :

  • CAS No.: 637750-84-6
  • Molecular Weight : 316.31 g/mol (C₁₇H₁₆O₆) .
    Comparison : The ethyl variant bridges the gap between methyl and propyl derivatives in terms of chain length, likely offering intermediate lipophilicity and metabolic stability.

Propanidid (Propyl 2-[4-[2-(Diethylamino)-2-Oxoethoxy]-3-Methoxyphenyl] Acetate)

Structural Differences: Contains a diethylamino-oxoethoxy group and a methoxy substituent on the phenyl ring. Pharmacological Relevance: Used as a general anesthetic (Proprietary Names: Epontol, Sombrevin) due to its rapid onset and short duration of action . Key Contrasts:

  • The diethylamino group enhances polarity and likely improves CNS penetration.
  • The methoxy substituent may reduce oxidative metabolism compared to the dihydroxyphenyl group in the target compound.

Pyribambenz-Propyl (Propyl 4-[[[2-[(4,6-Dimethoxy-2-Pyrimidinyl)Oxy]Phenyl]Methyl]Amino]Benzoate)

Structural Differences: Incorporates a dimethoxypyrimidinyloxy-benzylamino group. Application: A herbicide developed in China, highlighting the role of ester chains and heterocyclic substituents in agrochemical activity . Comparison: Unlike the target compound, pyribambenz-propyl’s pyrimidine moiety likely targets plant-specific enzymes, underscoring how substituent choice dictates application (pharmaceutical vs. agricultural).

Research Implications

  • Substituent Effects: The 2,4-dihydroxyphenyl group in the target compound may confer antioxidant or metal-chelating properties, contrasting with Propanidid’s anesthetic activity driven by its diethylamino group .

Biological Activity

Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate is an organic compound classified as an ester. Its structure includes a propyl group attached to a benzoate moiety, which is further substituted with a 2-(2,4-dihydroxyphenyl)-2-oxoethoxy group. This compound has garnered attention in various fields of research due to its potential biological activities.

  • Chemical Formula : C₁₅H₁₈O₅
  • Molecular Weight : 278.30 g/mol
  • CAS Number : 610277-82-2

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may help in protecting cells from oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens.
  • Potential Therapeutic Applications : There is ongoing research into its use as a therapeutic agent in conditions associated with oxidative damage and inflammation.

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets involved in oxidative stress pathways. It may modulate the activity of enzymes and proteins that regulate redox balance within cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; protects against oxidative stress
AntimicrobialInhibits growth of specific bacterial strains
Therapeutic PotentialInvestigated for treatment of oxidative stress-related diseases

Case Study: Antioxidant Activity

A study conducted on the antioxidant properties of this compound demonstrated that it significantly reduced oxidative markers in vitro. The compound was shown to effectively scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, indicating strong antioxidant capability.

Case Study: Antimicrobial Effects

In another study, derivatives of this compound were tested against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited notable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents.

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